Cas no 2138045-54-0 (3-(Furan-2-yl)-4-methylcyclohexan-1-one)

3-(Furan-2-yl)-4-methylcyclohexan-1-one is a cyclic ketone derivative featuring a furan substituent, which imparts unique reactivity and structural characteristics. The compound’s fused cyclohexanone-furan framework makes it a valuable intermediate in organic synthesis, particularly for constructing complex heterocyclic systems. Its methyl group enhances steric and electronic modulation, offering selectivity in further functionalization. The furan moiety provides potential for diverse transformations, including electrophilic substitutions or ring-opening reactions. This compound is suitable for applications in pharmaceuticals, agrochemicals, and materials science due to its balanced lipophilicity and functional versatility. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
3-(Furan-2-yl)-4-methylcyclohexan-1-one structure
2138045-54-0 structure
Product name:3-(Furan-2-yl)-4-methylcyclohexan-1-one
CAS No:2138045-54-0
MF:C11H14O2
MW:178.227663516998
CID:5790941
PubChem ID:165490641

3-(Furan-2-yl)-4-methylcyclohexan-1-one Chemical and Physical Properties

Names and Identifiers

    • EN300-1156493
    • 2138045-54-0
    • 3-(furan-2-yl)-4-methylcyclohexan-1-one
    • 3-(Furan-2-yl)-4-methylcyclohexan-1-one
    • Inchi: 1S/C11H14O2/c1-8-4-5-9(12)7-10(8)11-3-2-6-13-11/h2-3,6,8,10H,4-5,7H2,1H3
    • InChI Key: FIRWTDAOXZWYHW-UHFFFAOYSA-N
    • SMILES: O1C=CC=C1C1CC(CCC1C)=O

Computed Properties

  • Exact Mass: 178.099379685g/mol
  • Monoisotopic Mass: 178.099379685g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2Ų
  • XLogP3: 1.7

3-(Furan-2-yl)-4-methylcyclohexan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1156493-0.1g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
0.1g
$1183.0 2023-06-09
Enamine
EN300-1156493-0.5g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
0.5g
$1289.0 2023-06-09
Enamine
EN300-1156493-10.0g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
10g
$5774.0 2023-06-09
Enamine
EN300-1156493-0.25g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
0.25g
$1235.0 2023-06-09
Enamine
EN300-1156493-0.05g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
0.05g
$1129.0 2023-06-09
Enamine
EN300-1156493-2.5g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
2.5g
$2631.0 2023-06-09
Enamine
EN300-1156493-1.0g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
1g
$1343.0 2023-06-09
Enamine
EN300-1156493-5.0g
3-(furan-2-yl)-4-methylcyclohexan-1-one
2138045-54-0
5g
$3894.0 2023-06-09

3-(Furan-2-yl)-4-methylcyclohexan-1-one Related Literature

Additional information on 3-(Furan-2-yl)-4-methylcyclohexan-1-one

Introduction to 3-(Furan-2-yl)-4-methylcyclohexan-1-one (CAS No. 2138045-54-0) in Modern Chemical Research

3-(Furan-2-yl)-4-methylcyclohexan-1-one (CAS No. 2138045-54-0) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and organic synthesis due to its unique structural features and potential biological activities. This compound belongs to the class of β-ketoesters, which are widely recognized for their versatility in medicinal chemistry. The presence of both a furan ring and a cyclohexanone moiety in its molecular structure imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and material science applications.

The furan-2-yl substituent in the molecule contributes to its aromaticity and potential interaction with biological targets, while the methylcyclohexan-1-one backbone provides flexibility and tunability for further derivatization. Such structural motifs are often explored in the development of novel therapeutic agents, particularly those targeting neurological disorders, inflammation, and metabolic diseases. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and pharmacokinetic properties of this compound, further solidifying its importance in drug design.

In recent years, the synthesis of 3-(Furan-2-yl)-4-methylcyclohexan-1-one has been optimized through various catalytic methods, including transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenation. These techniques have not only improved yield but also allowed for the introduction of chiral centers, which are critical for developing enantiomerically pure drugs with enhanced efficacy and reduced side effects. The compound’s reactivity also makes it a useful intermediate in the synthesis of more complex molecules, such as protease inhibitors and kinase modulators.

One of the most promising areas of research involving 3-(Furan-2-yl)-4-methylcyclohexan-1-one is its potential as a precursor for bioactive natural products. Structural analogs of this compound have been found to exhibit antimicrobial, antifungal, and anti-inflammatory properties. For instance, derivatives featuring similar furan and ketone functionalities have shown promise in preclinical studies as candidates for treating chronic inflammatory diseases. The ability to modify key pharmacophores while maintaining core structural integrity allows for rapid screening of novel analogs with improved pharmacological profiles.

The role of 3-(Furan-2-yl)-4-methylcyclohexan-1-one in material science is also emerging as a significant field of study. Its unique electronic properties make it a candidate for organic semiconductors and optoelectronic materials. Researchers are exploring its use in organic light-emitting diodes (OLEDs) and photovoltaic cells, where its ability to absorb visible light and participate in charge transport could lead to more efficient energy conversion technologies. Additionally, its stability under various conditions makes it suitable for industrial applications where chemical robustness is essential.

The synthesis pathways for 3-(Furan-2-yl)-4-methylcyclohexan-1-one have been refined to incorporate green chemistry principles, reducing waste and improving atom economy. Catalytic methods that employ recyclable ligands or renewable solvents have been particularly successful in large-scale production scenarios. These advancements align with global efforts to minimize environmental impact while maintaining high yields and purity standards. Such sustainable practices are increasingly critical as demand for specialty chemicals grows.

Future research directions for 3-(Furan-2-yl)-4-methylcyclohexan-1-one include exploring its role in drug delivery systems. Nanotechnology-based approaches have been combined with this compound’s structural features to develop targeted therapies that enhance bioavailability and reduce systemic toxicity. For example, encapsulating this molecule within liposomes or polymeric nanoparticles has shown promise in delivering payloads directly to diseased tissues while minimizing off-target effects. Such innovations could revolutionize treatments for conditions like cancer and neurodegenerative disorders.

The compound’s versatility also extends to agrochemical applications, where derivatives have been investigated as potential herbicides or fungicides due to their ability to disrupt metabolic pathways in pests without harming crops. This dual functionality—being useful both medically and agriculturally—underscores the broad utility of 3-(Furan-2-yl)-4-methylcyclohexan-1-one as a building block in synthetic chemistry. As regulatory pressures on traditional agrochemicals increase, such innovative solutions could play a pivotal role in sustainable farming practices.

In conclusion, 3-(Furan-2-yl)-4-methylcyclohexan-1-one (CAS No. 2138045-54-0) represents a fascinating intersection of pharmaceutical development, materials science, and sustainable chemistry. Its unique structural features offer numerous opportunities for innovation across multiple industries. As research continues to uncover new applications and synthetic strategies, this compound is poised to remain at the forefront of chemical research into the foreseeable future.

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